6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-(5-Oxo-3,4-diazabicyclo[420]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the bicyclic scaffold, which is crucial for the compound’s biological activity . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[4.2.0]octane: Shares a similar bicyclic structure but differs in functional groups and biological activity.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with distinct chemical properties and applications.
Uniqueness
6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific bicyclic structure and the presence of both quinolinone and diazabicyclo moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
6-(5-oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H15N3O2/c19-13-6-2-8-7-9(1-5-12(8)16-13)14-10-3-4-11(10)15(20)18-17-14/h1,5,7,10-11H,2-4,6H2,(H,16,19)(H,18,20) |
InChI Key |
KUKPXVLVFQGMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C(=NNC2=O)C3=CC4=C(C=C3)NC(=O)CC4 |
Origin of Product |
United States |
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